molecular formula C10H19N3O B6172704 1'-nitroso-1,4'-bipiperidine CAS No. 2639422-25-4

1'-nitroso-1,4'-bipiperidine

Cat. No.: B6172704
CAS No.: 2639422-25-4
M. Wt: 197.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Nitroso-1,4’-bipiperidine is a compound that has garnered significant attention in scientific research due to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1’-nitroso-1,4’-bipiperidine involves several methods:

    Reduction of Nitro Compounds: One common method is the reduction of nitro compounds to form nitroso derivatives.

    Direct Nitrosation: Another approach is the direct nitrosation of piperidine derivatives using nitrosating agents like sodium nitrite in the presence of an acid.

    Oxidation of Amines: The oxidation of amines to nitroso compounds is also a viable method.

Chemical Reactions Analysis

1’-Nitroso-1,4’-bipiperidine undergoes various chemical reactions:

    Oxidation: It can be oxidized to form nitro compounds.

    Reduction: The compound can be reduced back to amines using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles.

Scientific Research Applications

1’-Nitroso-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of nitric oxide signaling.

    Medicine: Research is being conducted on its potential therapeutic applications, including its use in drug development.

Mechanism of Action

The mechanism of action of 1’-nitroso-1,4’-bipiperidine involves the release of nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes. The compound interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various biological effects.

Comparison with Similar Compounds

1’-Nitroso-1,4’-bipiperidine can be compared to other nitric oxide donors:

    S-Nitrosothiols: These compounds also release nitric oxide but have different stability and reactivity profiles.

    Nitroglycerin: A well-known nitric oxide donor used in medicine, particularly for its vasodilatory effects.

    Sodium Nitroprusside: Another nitric oxide donor used clinically, especially in the management of hypertensive crises.

1’-Nitroso-1,4’-bipiperidine is unique due to its specific structure and the conditions under which it releases nitric oxide, making it a valuable compound for targeted research and applications.

Properties

CAS No.

2639422-25-4

Molecular Formula

C10H19N3O

Molecular Weight

197.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.